(S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl

Catalog No.
S3357290
CAS No.
910134-30-4
M.F
C74H104O6P2
M. Wt
1151.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl...

CAS Number

910134-30-4

Product Name

(S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl

IUPAC Name

[2-[2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane

Molecular Formula

C74H104O6P2

Molecular Weight

1151.6 g/mol

InChI

InChI=1S/C74H104O6P2/c1-67(2,3)49-37-45(38-50(63(49)77-27)68(4,5)6)81(46-39-51(69(7,8)9)64(78-28)52(40-46)70(10,11)12)59-35-31-33-57(75-25)61(59)62-58(76-26)34-32-36-60(62)82(47-41-53(71(13,14)15)65(79-29)54(42-47)72(16,17)18)48-43-55(73(19,20)21)66(80-30)56(44-48)74(22,23)24/h31-44H,1-30H3

InChI Key

JSSIQFXOSWLAGA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=C(C(=C4)C(C)(C)C)OC)C(C)(C)C)C5=CC(=C(C(=C5)C(C)(C)C)OC)C(C)(C)C)OC)OC)C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=C(C(=C4)C(C)(C)C)OC)C(C)(C)C)C5=CC(=C(C(=C5)C(C)(C)C)OC)C(C)(C)C)OC)OC)C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C

Description

sold in collaboration with Solvias AG

Applications in Asymmetric Catalysis

The primary research application of (S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl lies in its ability to act as a ligand in asymmetric reactions. Here are two notable examples:

  • Rhodium-catalyzed asymmetric (3+2) annulation reactions of ketimines and alkynes: This research describes the use of the ligand in combination with a rhodium catalyst to achieve highly enantioselective (3+2) annulation reactions between ketimines and alkynes. These reactions form complex cyclic structures with a high degree of stereocontrol, making them valuable in the synthesis of various natural products and pharmaceuticals. []
  • Chiral catalyst for the synthesis of fragrances: This study demonstrates the application of the ligand in a key step for the preparation of the fragrances canthoxal and p-isobutyl-alpha-methylhydrocinnamaldehyde. The ligand facilitates the formation of the desired enantiomer, which contributes to the specific olfactory properties of these fragrance molecules. []

(S)-(+)-2,2'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl is a complex organophosphorus compound recognized for its unique structural features and potential applications in catalysis and organic synthesis. The compound has a molecular formula of C76H108O8P2 and a molecular weight of approximately 1211.64 g/mol . Its structure includes two phosphine ligands attached to a biphenyl backbone, which is further substituted with methoxy and tert-butyl groups. These modifications enhance its solubility and stability, making it suitable for various

This compound acts primarily as a ligand in transition metal catalysis, particularly in reactions involving palladium and rhodium complexes. It has been utilized in several important reactions, including:

  • Cross-Coupling Reactions: It facilitates the coupling of aryl halides with various nucleophiles, such as organometallic reagents.
  • Hydrogenation Reactions: The compound has shown effectiveness in hydrogenating alkenes and alkynes when coordinated to metal centers.
  • Cationic Catalysis: In the presence of cationic metal complexes, it can catalyze various organic transformations, including asymmetric synthesis .

While specific biological activities of (S)-(+)-2,2'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl are not extensively documented, its structural analogs have been investigated for potential pharmacological properties. Compounds with similar phosphine functionalities are often explored for their roles in drug delivery systems and as potential therapeutic agents due to their ability to interact with biological molecules.

The synthesis of (S)-(+)-2,2'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl typically involves the following steps:

  • Preparation of Phosphine Ligands: The initial step involves synthesizing the di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine through the reaction of phosphorus trichloride with the corresponding aryl alcohols.
  • Formation of Biphenyl Backbone: The biphenyl structure is constructed using coupling reactions that link substituted phenolic compounds.
  • Final Coupling Reaction: The final product is obtained by coupling the prepared phosphine ligands to the dimethoxybiphenyl core under controlled conditions to ensure high yields and purity .

(S)-(+)-2,2'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl finds applications in various fields:

  • Catalysis: It serves as a ligand in catalyzing cross-coupling reactions essential for synthesizing complex organic molecules.
  • Material Science: Its properties may be exploited in developing advanced materials due to its stability and solubility characteristics.
  • Pharmaceutical Chemistry: Potential use in drug development processes where phosphine ligands are beneficial for enhancing bioavailability .

Interaction studies involving (S)-(+)-2,2'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl focus on its coordination with various transition metals. These studies reveal how the ligand's steric and electronic properties influence the reactivity and selectivity of metal-catalyzed reactions. For instance:

  • Metal Coordination: The compound's ability to form stable complexes with palladium or rhodium enhances catalytic efficiency.
  • Substrate Specificity: Variations in substrate structure can significantly affect reaction rates and outcomes when using this ligand.

Several compounds share structural similarities with (S)-(+)-2,2'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphineSimilar phosphine functionalityLacks biphenyl backbone
6,6-DimethoxybiphenylSimplified structure without phosphine ligandsUsed primarily as a solvent or intermediate
4-MethoxyphenylphosphineContains single phenolic substitutionLess sterically hindered compared to (S)-(+)-2,2' compound

The uniqueness of (S)-(+)-2,2'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl lies in its dual phosphine functionality combined with a robust biphenyl framework that enhances its catalytic properties compared to simpler analogs.

XLogP3

22.1

Dates

Modify: 2023-08-19
Dong et al. A general asymmetric copper-catalysed Sonogashira C(sp3)-C(sp) coupling. Nature Chemistry, doi: 10.1038/s41557-019-0346-2, published online 21 October 2019

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